molecular formula C6H9NO B1295520 (1-Methyl-1H-pyrrol-2-yl)methanol CAS No. 52160-51-7

(1-Methyl-1H-pyrrol-2-yl)methanol

Cat. No. B1295520
CAS RN: 52160-51-7
M. Wt: 111.14 g/mol
InChI Key: BHGUSWOZYFZTMG-UHFFFAOYSA-N
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Description

(1-Methyl-1H-pyrrol-2-yl)methanol is a chemical compound that is derived from pyrrole, a five-membered aromatic heterocycle. The methylation of pyrrole rings is a significant modification that can alter the physical and chemical properties of the molecule, making it useful for various applications in chemical synthesis and pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, a novel method for synthesizing (1-methyl-1H-pyrrol-2-yl)(p-tolyl)methanone was described using the Grignard reaction, which involved the preparation of N-methyl-2-pyrrolealdehyde followed by conversion to N-methyl-2-pyrrolecarbonitrile and subsequent reaction with p-tolylMgBr . Another study demonstrated the ring-methylation of pyrrole using supercritical methanol, which produced a mixture of methylated pyrroles without the need for additional catalysts . Additionally, an iridium-catalyzed methylation of pyrroles using methanol as the methylating agent was achieved, providing a direct route to methyl-pyrroles .

Molecular Structure Analysis

The molecular structure of (1-Methyl-1H-pyrrol-2-yl)methanol would consist of a pyrrole ring with a methyl group attached to the nitrogen atom and a methanol group attached to the second carbon of the ring. This structure is similar to the compounds discussed in the provided papers, where methylation occurs on the pyrrole ring, albeit at different positions or with additional substituents.

Chemical Reactions Analysis

The methylation of pyrrole and indole compounds can proceed through various mechanisms, including electrophilic aromatic substitution as suggested in the methylation of indole using supercritical methanol . The iridium-catalyzed methylation represents a borrowing hydrogen methodology, which is a sustainable approach using methanol as a feedstock . These reactions highlight the versatility of methylation processes in modifying heterocyclic compounds like pyrroles.

Physical and Chemical Properties Analysis

Methylation of pyrrole can significantly affect its physical and chemical properties. For example, the introduction of methyl groups can increase the hydrophobicity of the molecule, potentially altering its solubility and reactivity. The studies do not provide specific data on the physical properties of (1-Methyl-1H-pyrrol-2-yl)methanol, but the general trend suggests that methylation would likely make the compound more lipophilic and could also influence its boiling point, melting point, and stability .

Safety and Hazards

“(1-Methyl-1H-pyrrol-2-yl)methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

properties

IUPAC Name

(1-methylpyrrol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-7-4-2-3-6(7)5-8/h2-4,8H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGUSWOZYFZTMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200180
Record name 2-Pyrrolemethanol, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methyl-1H-pyrrol-2-yl)methanol

CAS RN

52160-51-7
Record name 1-Methyl-1H-pyrrole-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52160-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrrolemethanol, 1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052160517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyrrolemethanol, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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